

Application Notes and Protocols for Quantifying NBAS Gene and Protein Expression

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Introduction

The Neuroblastoma Amplified Sequence (NBAS) gene encodes a protein crucial for Golgi-to-endoplasmic reticulum (ER) retrograde transport, a fundamental cellular process for maintaining protein homeostasis.^{[1][2]} NBAS is a component of the syntaxin 18 complex, which mediates the fusion of COPI-coated vesicles with the ER membrane.^[3] Mutations in the NBAS gene have been associated with a spectrum of disorders, including short stature, optic nerve atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome 2 (ILFS2).^{[1][4]} Given its critical role in cellular function and its implication in human disease, accurate quantification of NBAS gene expression and its protein product is essential for both basic research and the development of potential therapeutic interventions.

These application notes provide detailed protocols for the quantification of NBAS expression at both the mRNA and protein levels, utilizing a range of standard and advanced molecular biology techniques.

Methods for Quantifying NBAS mRNA Expression

The quantification of NBAS mRNA can be achieved through several powerful techniques, each with its own advantages in terms of sensitivity, precision, and throughput. The most common methods are quantitative reverse transcription PCR (qRT-PCR), digital droplet PCR (ddPCR), and RNA sequencing (RNA-Seq).

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a widely used method for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range. It can be performed using two main approaches: absolute quantification and relative quantification.

- Absolute Quantification: This method determines the exact copy number of the NBAS transcript by comparing its amplification to a standard curve generated from a known quantity of a template (e.g., a plasmid containing the NBAS gene).[5]
- Relative Quantification: This method measures the change in NBAS expression relative to a reference (or housekeeping) gene that is stably expressed across the experimental conditions.[6] The comparative Ct ($\Delta\Delta Ct$) method is a common approach for relative quantification.[6]

Data Presentation: qRT-PCR Primer Design and Validation

| Parameter | Recommendation |
|--------------------|--|
| Target Gene | Homo sapiens neuroblastoma amplified sequence (NBAS), transcript variant 1 |
| NCBI Reference | NM_015909.3[7] |
| Forward Primer | 5'-TGGCACCTCTAAAGAGTGTTCATT-3' (Exon 12)[8] |
| Reverse Primer | 5'-CTCACCCCTTAAGAGAGTATCATTCTAA-3' (Exon 12)[8] |
| Forward Primer | 5'-GAATTAGATTCTGTACTGGAGACTTTT-3' (Exon 24)[8] |
| Reverse Primer | 5'-TCAAAGTGCATAGAAAATGCTTA-3' (Exon 24)[8] |
| Forward Primer | 5'-GCTGTGTTGATTCCATGAGGA-3' (Exon 9 upstream)[9] |
| Reverse Primer | 5'-AGTGTGGAACAAATCAGAGCTA-3' (Exon 9 downstream)[9] |
| Housekeeping Genes | ACTB, B2M, GAPDH, GUSB, PPIA, IPO8 (selection should be validated for the specific cell line and experimental conditions)[10][11] |

Experimental Protocol: qRT-PCR for NBAS Expression

This protocol outlines the steps for relative quantification of NBAS mRNA using SYBR Green-based qRT-PCR.

1. RNA Extraction and Quantification:

- Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for a 260/280 ratio of ~2.0.

2. cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qRT-PCR Reaction Setup:

- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
- Add diluted cDNA (e.g., 10-50 ng) to each well of a 96-well PCR plate.
- Include no-template controls (NTCs) for each primer set to check for contamination.
- Run at least three technical replicates for each sample and primer set.

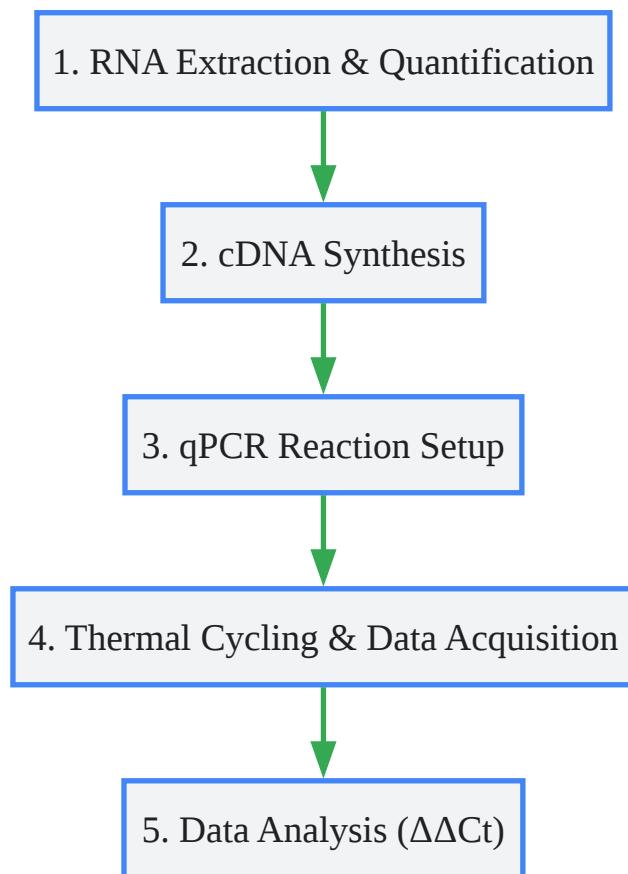
4. Thermal Cycling:

- Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

- Determine the cycle threshold (Ct) values for NBAS and the chosen housekeeping gene(s) for each sample.
- Calculate the relative expression of NBAS using the $\Delta\Delta Ct$ method.[\[6\]](#)

Logical Workflow for qRT-PCR



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A streamlined workflow for quantifying NBAS mRNA using qRT-PCR.

Digital Droplet PCR (ddPCR)

ddPCR provides absolute quantification of nucleic acids without the need for a standard curve. [12] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each droplet individually.[13] This method is highly precise and sensitive, making it ideal for detecting small fold changes in gene expression and for analyzing low-abundance transcripts.[14]

Data Presentation: ddPCR Assay Components

| Component | Description |
|-----------------|--|
| Target Assay | A TaqMan probe-based assay specific for NBAS. Commercially available assays can be used, or custom assays can be designed. |
| Reference Assay | A TaqMan probe-based assay for a stably expressed housekeeping gene (e.g., ACTB, GAPDH). |
| Supermix | A ddPCR-specific supermix containing DNA polymerase, dNTPs, and other reaction components. |

Experimental Protocol: ddPCR for NBAS Expression

1. Sample Preparation:

- Prepare cDNA from total RNA as described for qRT-PCR.

2. Droplet Generation:

- Prepare the ddPCR reaction mix containing cDNA, NBAS and reference gene TaqMan assays, and ddPCR supermix.
- Load the reaction mix into a droplet generator cartridge along with droplet generation oil.
- Generate droplets using a droplet generator (e.g., Bio-Rad QX200).

3. PCR Amplification:

- Transfer the generated droplets to a 96-well PCR plate.
- Seal the plate and perform thermal cycling in a standard thermal cycler.

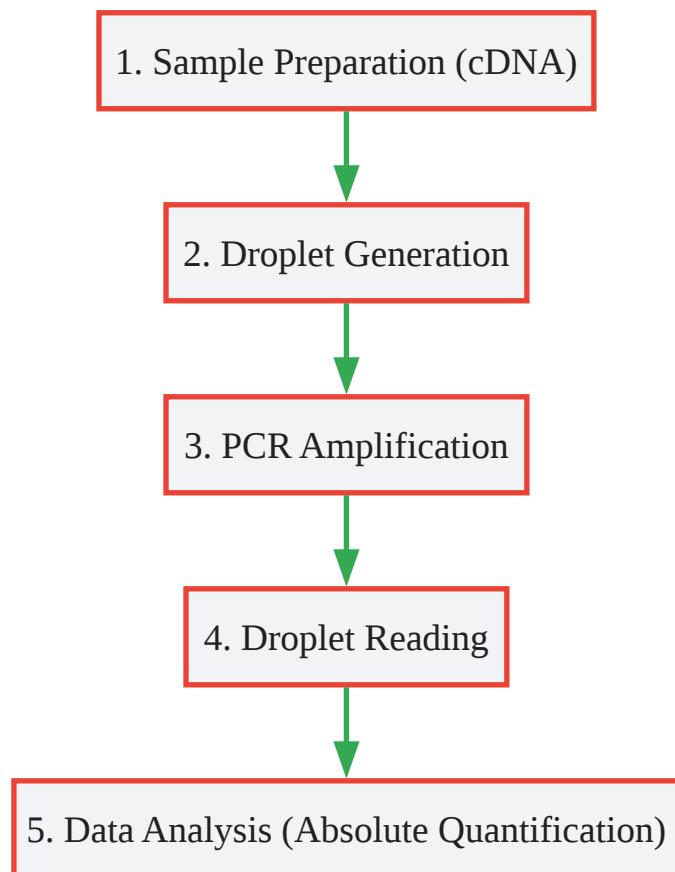
4. Droplet Reading:

- After PCR, read the droplets in a droplet reader. The reader will count the number of positive (fluorescent) and negative droplets for both the NBAS and reference gene assays in each sample.[\[13\]](#)

5. Data Analysis:

- The ddPCR software will use Poisson statistics to calculate the absolute concentration (copies/ μ L) of the NBAS and reference gene transcripts in the original sample.
- Gene expression can be expressed as the ratio of NBAS copies to the reference gene copies.

Experimental Workflow for ddPCR



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The key steps involved in quantifying NBAS mRNA using ddPCR.

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased view of the transcriptome.^[15] It can be used to quantify the expression of all genes, including NBAS, and to identify novel transcripts and alternative splicing events.

Data Presentation: RNA-Seq Data Analysis Pipeline

| Step | Description | Tools |
|----------------------------|--|-----------------------|
| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC, MultiQC |
| 2. Read Alignment | Align the high-quality reads to a reference genome (e.g., GRCh38). | STAR, HISAT2 |
| 3. Quantification | Count the number of reads mapping to each gene. | featureCounts, HTSeq |
| 4. Differential Expression | Identify genes that are significantly up- or down-regulated between experimental groups. | DESeq2, edgeR[15][16] |

Experimental Protocol: RNA-Seq for NBAS Expression

1. Library Preparation:

- Isolate high-quality total RNA.
- Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
- Fragment the RNA and synthesize cDNA.
- Ligate sequencing adapters and amplify the library.

2. Sequencing:

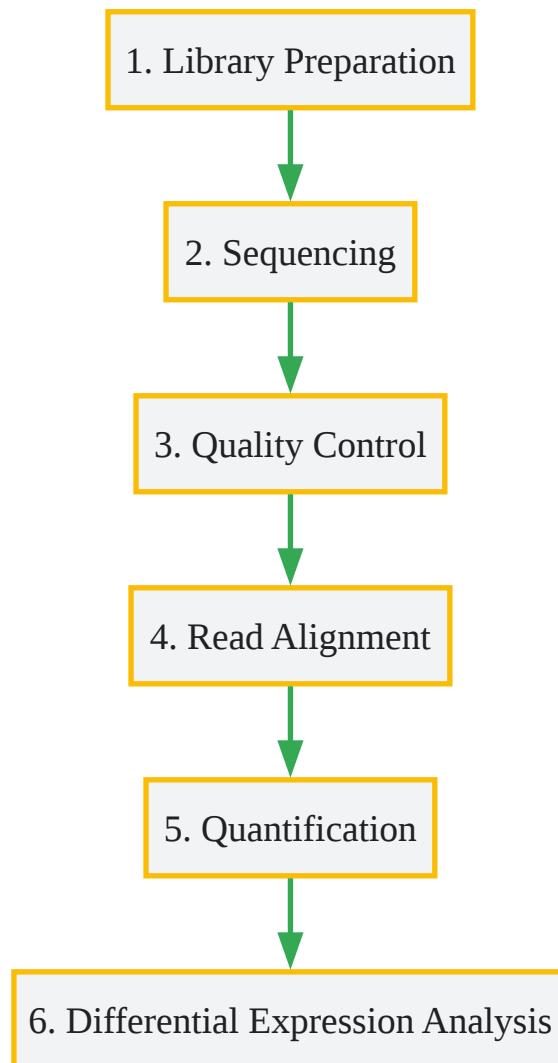
- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

- Perform quality control on the raw sequencing data.
- Align the reads to the human reference genome.
- Quantify the number of reads that map to the NBAS gene.
- Normalize the read counts to account for differences in library size and gene length (e.g., using Transcripts Per Million - TPM).

- Perform differential gene expression analysis to compare NBAS expression levels across different conditions.[16][17]

RNA-Seq Data Analysis Workflow



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A typical bioinformatics pipeline for RNA-Seq data analysis.

Methods for Quantifying NBAS Protein Expression

Quantifying the NBAS protein is essential to confirm that changes in mRNA levels translate to the functional protein. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly used techniques for protein quantification.

Western Blotting

Western Blotting allows for the semi-quantitative detection of the NBAS protein in a complex mixture of proteins. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to NBAS.

Data Presentation: NBAS Antibodies for Western Blotting

| Antibody | Host | Applications | Recommended Dilution |
|------------------------------|-------------------|-----------------|----------------------|
| PA5-49534 (Thermo Fisher) | Rabbit Polyclonal | WB | 1:2,000[18] |
| A9552 (Antibodies.com) | Rabbit Polyclonal | WB, IF | 1:1,000[19] |
| GTX66454 (GeneTex) | Rabbit Polyclonal | WB, ICC/IF | 1:200 - 1:2000[20] |
| HPA036817 (Atlas Antibodies) | Rabbit Polyclonal | WB, IHC, ICC-IF | 1:50 - 1:200[21] |

Experimental Protocol: Western Blotting for NBAS Protein

1. Protein Extraction:

- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
- Quantify the total protein concentration using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

- Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
- Separate the proteins on an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of the NBAS protein (predicted size ~269 kDa).[18]

3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against NBAS (at the recommended dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
- Wash the membrane three times with TBST.

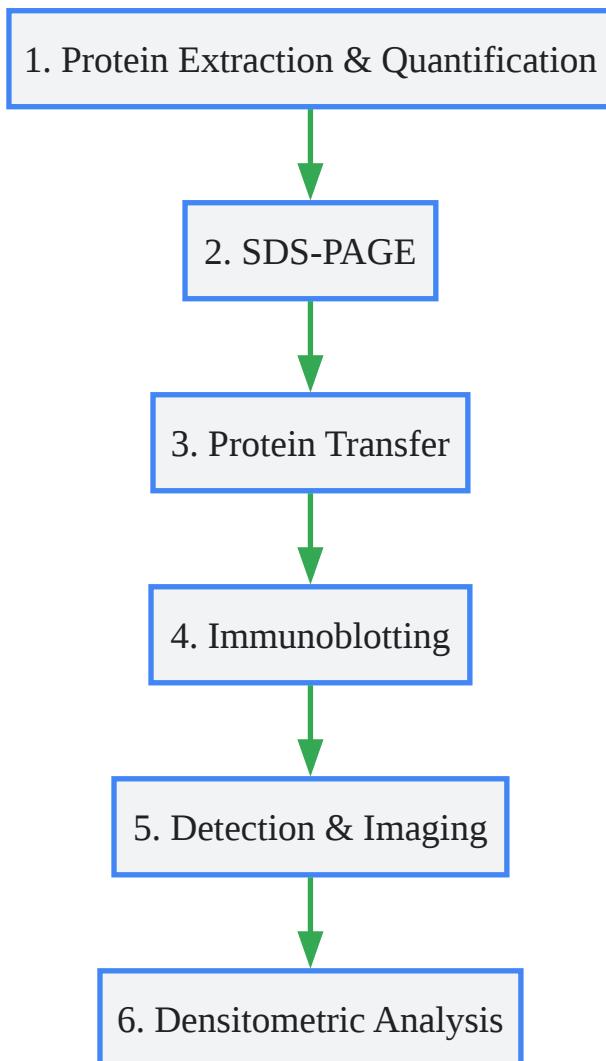
5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

- Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
- Normalize the NBAS band intensity to that of a loading control protein (e.g., β-actin or GAPDH).

Western Blotting Workflow



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The sequential steps for semi-quantitative analysis of NBAS protein by Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA is a common format where the antigen of interest (NBAS) is captured between two layers of antibodies (a capture antibody and a detection antibody). This method offers high sensitivity and is suitable for high-throughput screening.

Data Presentation: Commercially Available NBAS ELISA Kits

| Kit Provider | Catalog Number | Sample Type | Detection Range | Sensitivity |
|--------------|----------------|---|------------------|-------------------|
| MyBioSource | MBS2602656 | Human serum, plasma, cell culture supernatant, tissue homogenates | 0.312 - 20 ng/ml | 0.06 ng/ml[5] |
| Gentaur | 820-ELI-38394h | Human samples | Not specified | Not specified[24] |
| Omnimabs | Not specified | Bovine samples | Not specified | Not specified[25] |

Experimental Protocol: Sandwich ELISA for NBAS Protein

This is a general protocol based on a typical sandwich ELISA kit. Refer to the specific manufacturer's instructions for the chosen kit.

1. Plate Preparation:

- The wells of a 96-well plate are pre-coated with a capture antibody specific for NBAS.

2. Sample and Standard Incubation:

- Add standards of known NBAS concentration and prepared samples to the wells.
- Incubate for the time specified in the kit manual to allow NBAS to bind to the capture antibody.
- Wash the plate to remove unbound substances.

3. Detection Antibody Incubation:

- Add a biotin-conjugated detection antibody specific for NBAS to each well.
- Incubate to allow the detection antibody to bind to the captured NBAS.
- Wash the plate.

4. Enzyme Conjugate Incubation:

- Add an avidin-HRP conjugate to each well.

- Incubate to allow the conjugate to bind to the biotinylated detection antibody.
- Wash the plate.

5. Substrate Reaction and Measurement:

- Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
- Stop the reaction with a stop solution.
- Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of NBAS in the samples by interpolating their absorbance values on the standard curve.

ELISA Workflow

1. Plate Preparation (Coated with Capture Ab)



2. Sample/Standard Incubation



3. Detection Antibody Incubation



4. Enzyme Conjugate Incubation



5. Substrate Reaction & Measurement



6. Data Analysis (Standard Curve)

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The general workflow for quantifying NBAS protein using a sandwich ELISA.

NBAS Signaling Pathway

NBAS is a key component of the machinery responsible for retrograde transport from the Golgi apparatus to the Endoplasmic Reticulum (ER). This process is vital for recycling cellular components and maintaining the integrity of both organelles.

Golgi-to-ER Retrograde Transport Pathway



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NBAS is part of the NRZ tethering complex in Golgi-to-ER transport.

This diagram illustrates the role of NBAS within the NRZ (NBAS-RINT1-ZW10) tethering complex. COPI-coated vesicles bud from the cis-Golgi, carrying cargo destined for the ER. The NRZ complex, containing NBAS, acts as a molecular tether, capturing these vesicles and bringing them into close proximity with the ER membrane. This allows for the subsequent docking and fusion mediated by the Syntaxin 18 SNARE complex, ultimately delivering the vesicle's contents back to the ER.[\[3\]](#)

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